Cas no 883046-50-2 (S14161)

S14161 structure
S14161 structure
Product Name:S14161
CAS No:883046-50-2
MF:C17H14FNO4
MW:315.295768260956
CID:1058948
PubChem ID:329825969
Update Time:2024-10-26

S14161 Chemical and Physical Properties

Names and Identifiers

    • S14161
    • 8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-1-benzopyran
    • 8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
    • Pichromene
    • 8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-1-benzopyran (ACI)
    • S 14161
    • CCG-249194
    • 883046-50-2
    • 8-ethoxy-2-(4-fluorophenyl)3-nitro-2h-chromene
    • SCHEMBL16602977
    • Oprea1_688829
    • GLXC-03403
    • CS-0034647
    • HY-111209
    • CHEMBL2385162
    • S14161, >=98% (HPLC)
    • NCGC00387684-01
    • 8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene; 8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-1-benzopyran
    • Cyto9G10
    • DA-57600
    • AKOS040755040
    • MDL: MFCD00112055
    • Inchi: 1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3
    • InChI Key: BFZXDHIUPNWOMT-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C2C=CC(F)=CC=2)OC2C(=CC=CC=2OCC)C=1)=O

Computed Properties

  • Exact Mass: 315.09068609g/mol
  • Monoisotopic Mass: 315.09068609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.038 g/l) (25 º C),

S14161 Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

S14161 Pricemore >>

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S14161 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: L-Proline Solvents: Toluene ;  rt → 90 °C; 24 h, 90 °C
Reference
Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro
Yin, Shu-Qiang; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(11), 3314-3319

Production Method 2

Reaction Conditions
1.1 Catalysts: Pipecolic acid Solvents: Toluene ;  48 - 72 h, 80 - 100 °C; 100 °C → rt
Reference
A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity against Triple-Negative Breast Cancer Cells
Fouque, Amelie; et al, Journal of Medicinal Chemistry, 2015, 58(16), 6559-6573

S14161 Raw materials

S14161 Preparation Products

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